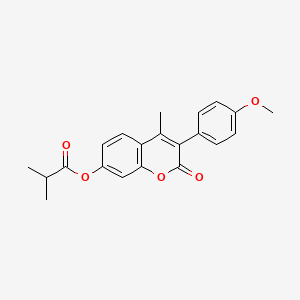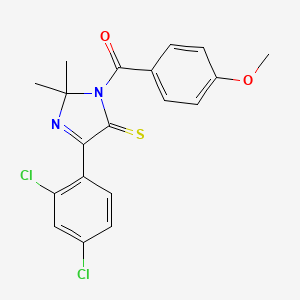
2-oxo-3-phenyl-2H-chromen-7-yl N,N-dimethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-oxo-3-phenyl-2H-chromen-7-yl N,N-dimethylcarbamate” is a chemical compound with a molecular weight of 296.28 . It is also known as [(2-Oxo-3-phenyl-2h-chromen-7-yl)oxy]acetic acid .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h . The yield was reported to be 88% .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy . The benzene ring is oriented at an acute angle relative to the planar coumarin system .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been synthesized through reactions with organic halides .Applications De Recherche Scientifique
2-oxo-3-phenyl-2H-chromen-7-yl N,N-dimethylcarbamate has been studied extensively in the laboratory setting, and has been identified as having potential applications in the field of scientific research. This compound has been studied as a potential therapeutic agent, as it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, this compound has been studied for its potential applications in drug design and development, as it has been shown to have the ability to interact with various proteins and enzymes, and to modulate their activities. Furthermore, this compound has been studied for its potential applications in the field of bio-imaging, as it has been shown to be a potential imaging agent for use in the diagnosis of various diseases.
Mécanisme D'action
The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl N,N-dimethylcarbamate is not yet fully understood. However, it is believed that this compound works by interacting with various proteins and enzymes, and modulating their activities. Specifically, this compound has been shown to interact with a variety of enzymes involved in the metabolism of lipids, carbohydrates, and proteins. Additionally, this compound has been shown to interact with various transcription factors, and to modulate their activities. Furthermore, this compound has been shown to interact with various proteins involved in the regulation of cell proliferation and cell death, and to modulate their activities.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Specifically, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, this compound has been shown to inhibit the growth of cancer cells, and to induce apoptosis in cancer cells. Furthermore, this compound has been shown to have the ability to modulate the activity of various enzymes involved in the metabolism of lipids, carbohydrates, and proteins, as well as to modulate the activity of various transcription factors.
Avantages Et Limitations Des Expériences En Laboratoire
2-oxo-3-phenyl-2H-chromen-7-yl N,N-dimethylcarbamate has been studied extensively in the laboratory setting, and has been found to have a variety of potential applications in the field of scientific research. As such, this compound has several advantages for use in laboratory experiments. Specifically, this compound is relatively easy to synthesize in the laboratory, and is relatively stable in aqueous solutions. Additionally, this compound has been shown to have the ability to interact with various proteins and enzymes, and to modulate their activities. Furthermore, this compound has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
However, there are also some limitations to the use of this compound in laboratory experiments. Specifically, this compound has been found to be toxic to mammalian cells at high concentrations, and thus must be used with caution. Additionally, this compound has been found to be insoluble in aqueous solutions, and thus must be used in conjunction with a suitable solvent. Furthermore, this compound has been found to be unstable in the presence of light and oxygen, and thus must be stored and handled with care.
Orientations Futures
The potential future directions for 2-oxo-3-phenyl-2H-chromen-7-yl N,N-dimethylcarbamate are numerous. Specifically, this compound has potential applications in the field of drug design and development, as it has been shown to have the ability to interact with various proteins and enzymes, and to modulate their activities. Additionally, this compound has potential applications in the field of bio-imaging, as it has been shown to be a potential imaging agent for use in the diagnosis of various diseases. Furthermore, this compound has potential applications in the field of cancer therapy, as it has been shown to inhibit the growth of cancer cells, and to induce apoptosis in cancer cells. Additionally, this compound has potential applications in the field of anti-inflammatory and anti-oxidant therapy, as it has been shown to have anti-inflammatory and anti-oxidant properties. Finally, this compound has potential applications in the field of metabolic regulation, as it has been shown to modulate the activity of various enzymes involved in the metabolism of lipids, carbohydrates, and proteins.
Méthodes De Synthèse
2-oxo-3-phenyl-2H-chromen-7-yl N,N-dimethylcarbamate can be synthesized in the laboratory by the condensation of 2-hydroxy-3-phenyl-2H-chromen-7-yl N,N-dimethylcarbamate and 2-bromo-3-phenyl-2H-chromen-7-yl N,N-dimethylcarbamate in aqueous acid. The reaction proceeds in the presence of a catalytic amount of hydrochloric acid, and yields this compound as the main product. The reaction is typically carried out at a temperature of 25-30°C, and the reaction time is typically 1-2 hours.
Propriétés
IUPAC Name |
(2-oxo-3-phenylchromen-7-yl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-19(2)18(21)22-14-9-8-13-10-15(12-6-4-3-5-7-12)17(20)23-16(13)11-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOONAXLKYIKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-ethyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6507837.png)

![4-[(2-chlorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6507860.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507867.png)
![(2Z)-6-hydroxy-7-[(pyrrolidin-1-yl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507872.png)
![(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6507878.png)
![2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate](/img/structure/B6507889.png)
![8-ethoxy-7'-[(2-methylprop-2-en-1-yl)oxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B6507892.png)
![2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6507896.png)

![2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6507924.png)

![2-({2-butyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-propylacetamide](/img/structure/B6507936.png)
![1-(adamantan-1-yloxy)-3-[(butan-2-yl)amino]propan-2-ol hydrochloride](/img/structure/B6507953.png)